(2-Aminophenyl) (4-ethylphenyl)methanone

Description

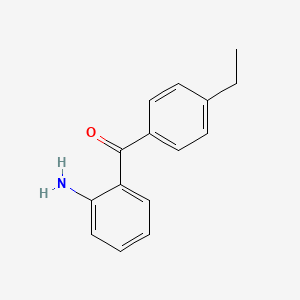

(2-Aminophenyl)(4-ethylphenyl)methanone is a benzophenone derivative characterized by two aromatic rings connected via a ketone group. One phenyl ring bears an amino (-NH₂) substituent at the ortho position (2-position), while the other phenyl ring has an ethyl (-CH₂CH₃) group at the para position (4-position). This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and organic synthesis.

The compound’s molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol (calculated).

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

(2-aminophenyl)-(4-ethylphenyl)methanone |

InChI |

InChI=1S/C15H15NO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3 |

InChI Key |

NPBPXTOTUGBXDW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The ethyl group in the target compound increases molecular weight by ~28 g/mol compared to the non-ethylated analog, likely improving membrane permeability but reducing aqueous solubility .

- Thienyl or furan substituents (as in and ) introduce heterocyclic diversity, affecting electronic properties and binding interactions in biological targets .

Target Compound:

Grignard Reaction: Reaction of 2-aminobenzophenone derivatives with ethyl magnesium bromide under inert conditions, followed by oxidation .

Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling between 2-aminophenylboronic acid and 4-ethylbromobenzene, though this method is speculative based on protocols in and .

Comparative Syntheses:

- (2-Aminophenyl)(phenyl)methanone: Synthesized via condensation of 2-nitrobenzophenone followed by reduction (e.g., using NH₄OAc/Fe) .

- Aryl Quinazolinones: Utilize 2-aminobenzophenone oxime with aryl isothiocyanates, highlighting the versatility of aminobenzophenone precursors .

Target Compound:

The 4-ethylphenyl group may enhance interactions with hydrophobic pockets in enzymes or receptors.

Comparative Bioactivity:

- (2-Aminophenyl)(phenyl)methanone Derivatives: Exhibit potent anti-inflammatory activity as p38 MAP kinase inhibitors (IC₅₀ = 6–14 nM for cytokine suppression) .

- Tetrahydro-β-carboline Methanones: Show inhibitory effects on aminopeptidase N, a target in cancer chemotherapy .

- Thienyl/Furan Derivatives : Heterocyclic moieties may confer selectivity for specific biological targets, such as kinases or GPCRs .

Structure-Activity Relationship (SAR) :

- Electron-Donating Groups (e.g., -NH₂, -OCH₃): Enhance hydrogen bonding and target affinity .

- Lipophilic Substituents (e.g., -CH₂CH₃): Improve blood-brain barrier penetration but may reduce solubility .

Industrial and Market Considerations

While (2-aminophenyl)(4-ethylphenyl)methanone itself lacks direct market data, analogs like (2-aminophenyl)(pyrrolidin-1-yl)methanone () are projected to grow in demand due to applications in drug discovery. The global market for benzophenone derivatives is driven by pharmaceutical and agrochemical sectors, with a CAGR of ~4.5% (2020–2025) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.